molecular formula C11H11BrF2O2 B3030773 Tert-butyl 4-bromo-2,6-difluorobenzoate CAS No. 955887-09-9

Tert-butyl 4-bromo-2,6-difluorobenzoate

Cat. No.: B3030773
CAS No.: 955887-09-9
M. Wt: 293.10
InChI Key: KKTKGKORENKLNV-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-2,6-difluorobenzoate is a useful research compound. Its molecular formula is C11H11BrF2O2 and its molecular weight is 293.10. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-bromo-2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2O2/c1-11(2,3)16-10(15)9-7(13)4-6(12)5-8(9)14/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTKGKORENKLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700585
Record name tert-Butyl 4-bromo-2,6-difluorobenzoate
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Molecular Weight

293.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955887-09-9
Record name 1,1-Dimethylethyl 4-bromo-2,6-difluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955887-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-bromo-2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Academic Significance and Research Context of Highly Halogenated Benzoate Esters

Highly halogenated benzoate (B1203000) esters represent a significant class of molecules in organic chemistry, primarily due to the profound influence of halogen substituents on the chemical and physical properties of the aromatic ring. The strategic incorporation of multiple halogen atoms, such as fluorine and bromine, into a benzoate ester framework provides chemists with versatile tools for molecular design and synthesis.

Aromatic compounds are foundational in medicinal chemistry, serving as rigid scaffolds that are crucial for binding to biological targets like proteins and nucleic acids. jocpr.com The presence of halogen atoms can enhance a drug's bioavailability by increasing its lipophilicity, which aids in crossing cell membranes. jocpr.com Furthermore, the electronic properties of an aromatic ring can be precisely adjusted through halogenation, which in turn controls drug-target interactions. jocpr.com

Polyhalogenated aromatic hydrocarbons are also a subject of significant research due to their persistence in the environment and their complex biological activities. mdpi.com While some are known pollutants, the study of their behavior provides fundamental insights into their mechanisms of toxicity and interaction with biological systems, such as the aromatic hydrocarbon receptor (AhR). mdpi.com This research context underscores the importance of understanding the synthesis and reactivity of halogenated aromatics. In some cases, halogenated benzoates have been studied for their ability to stimulate microbial dechlorination of environmental contaminants like PCBs, indicating their potential role in bioremediation strategies. dss.go.th

Overview of Strategic Applications in Contemporary Chemical Research

Direct Esterification and Transesterification Routes to this compound

The introduction of the sterically demanding tert-butyl group onto the carboxylic acid moiety of 4-bromo-2,6-difluorobenzoic acid requires specific esterification methods that can overcome the challenges of steric hindrance and potential side reactions.

Direct Esterification:

A highly effective method for the synthesis of tert-butyl esters, particularly from sterically hindered carboxylic acids, is the Steglich esterification . organic-chemistry.orgnih.gov This reaction typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.netresearchgate.net The reaction proceeds under mild, neutral conditions, which is advantageous for substrates that may be sensitive to the harsh acidic conditions of a traditional Fischer esterification.

In the context of synthesizing this compound, the proposed Steglich esterification would involve the reaction of 4-bromo-2,6-difluorobenzoic acid with tert-butanol (B103910) in the presence of DCC and DMAP in an aprotic solvent like dichloromethane (B109758) (DCM).

Reaction Scheme for Steglich Esterification:

Reactivity Profiles and Mechanistic Investigations

Nucleophilic Aromatic Substitution (SNAr) Studies on the 2,6-Difluorinated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for electron-deficient aromatic rings. The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is the initial attack of a nucleophile to form a resonance-stabilized Meisenheimer complex. masterorganicchemistry.com

The presence of two fluorine atoms ortho and meta to the carboxylate group profoundly influences the ring's susceptibility to nucleophilic attack. Fluorine's strong inductive electron-withdrawing effect significantly activates the aromatic system towards SNAr. core.ac.uk This activation lowers the energy barrier for the formation of the anionic Meisenheimer intermediate, which is the slow step of the reaction. masterorganicchemistry.com

While the C-F bond is strong, fluorine can function as a leaving group in SNAr reactions, particularly when the ring is highly activated. The high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex more effectively than other halogens. masterorganicchemistry.com In the case of tert-butyl 4-bromo-2,6-difluorobenzoate, a sufficiently strong nucleophile could theoretically displace one of the fluorine atoms. The reaction would be driven by the powerful electron-withdrawing nature of the remaining substituents (Br, F, and COOtBu) which stabilize the negative charge in the intermediate. However, such reactions are less common compared to the displacement of chloride or bromide and would require forcing conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center

The carbon-bromine bond is the most reactive site on this compound for transition metal-catalyzed reactions. The general reactivity trend for aryl halides in the crucial oxidative addition step of these catalytic cycles is C-I > C-Br > C-Cl >> C-F. mdpi.com This makes the C-Br bond the exclusive point of reaction, leaving the robust C-F bonds and the ester group intact. The electron-deficient nature of the aryl bromide is beneficial, as it generally accelerates the rate-limiting oxidative addition of the palladium(0) catalyst. nih.gov

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C(sp²)-C(sp²) bonds between aryl halides and organoboron compounds. nih.gov this compound is expected to be an excellent substrate for this transformation due to its electron-poor nature. A variety of palladium catalysts and ligands can be employed to achieve high yields. researchgate.net

Boronic Acid/EsterCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90High
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene100High
Thiophene-2-boronic acidCataCXium A Pd G3K₃PO₄2-MeTHF80Good-High
(Het)Arylboronic acid pinacol (B44631) esterSPhos Pd G4K₃PO₄Dioxane/H₂O100Good-High

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to form arylalkynes, catalyzed by palladium and typically a copper co-catalyst. nih.gov Studies on the closely related substrate, 4-bromo-2,6-difluoroaniline (B33399), demonstrate that this scaffold is highly effective in Sonogashira couplings. smolecule.com Phenylacetylene, for example, couples with exceptional efficiency, achieving high yields under optimized copper-free conditions, which helps to prevent the undesirable homocoupling of the alkyne. smolecule.com

AlkyneCatalystBaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65High
Trimethylsilylacetylene[DTBNpP]Pd(crotyl)ClTMPDMSORT>90
1-OctynePd(PPh₃)₄ / CuIDIPAToluene70Good-High
Propargyl alcoholPd(OAc)₂ / XPhosCs₂CO₃Acetonitrile (B52724)80Good

Heck Reaction: The Heck reaction forms a substituted alkene through the palladium-catalyzed reaction of an aryl halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org The electron-deficient character of this compound makes it a suitable partner for this reaction, readily undergoing oxidative addition to the palladium(0) catalyst. The reaction typically shows high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene double bond. mdpi.com

AlkeneCatalyst/LigandBaseSolventTemp (°C)Yield (%)
StyrenePd(OAc)₂Et₃NDMF100Good
n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃NaOAcDMA120High
AcrylonitrilePdCl₂(PPh₃)₂K₂CO₃NMP110Good-High
1-OcteneHerrmann's CatalystCy₂NMeDioxane130Moderate-Good

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides. nih.gov This reaction is highly valuable for installing nitrogen-containing functional groups. The choice of ligand is critical for achieving high efficiency, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. Given its activated nature, this compound is expected to readily couple with a wide range of primary and secondary amines, as well as alcohols or phenols for C-O bond formation, under appropriate catalytic conditions.

Amine/AlcoholCatalyst/LigandBaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100High
Aniline (B41778)Pd(OAc)₂ / BINAPCs₂CO₃Toluene110Good-High
n-HexylamineG3-XPhosLHMDSTHFRT-60High
PhenolPd₂(dba)₃ / t-BuBrettPhosK₃PO₄Dioxane100Good

Electrophilic Aromatic Substitution (EAS) Potential of the Aromatic Nucleus

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of an aromatic ring. masterorganicchemistry.comlibretexts.org The aromatic ring of this compound is exceptionally electron-poor due to the cumulative electron-withdrawing effects of all four substituents (two fluorine atoms, one bromine atom, and the tert-butoxycarbonyl group). All of these groups are deactivating towards EAS. libretexts.org

Furthermore, the directing effects of the substituents are in conflict. The halogen atoms (F and Br) are ortho, para-directors, while the tert-butoxycarbonyl group is a meta-director. libretexts.org

The ester group directs incoming electrophiles to the 3- and 5-positions.

The fluorine at C2 directs to the (occupied) C3 and C5 positions.

The fluorine at C6 directs to the (occupied) C1 and C5 positions.

The bromine at C4 directs to the (occupied) C3 and C5 positions.

While there is some consensus in directing an electrophile to the 3- and 5-positions, the overwhelming deactivation of the ring makes the activation energy for the initial electrophilic attack prohibitively high. Standard EAS reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are not expected to proceed under normal conditions. The synthesis of this and related compounds typically involves introducing the substituents to the ring in a sequence that avoids performing EAS on a highly deactivated substrate. nbinno.com

Chemical Transformations of the Tert-butyl Ester Moiety

The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under many conditions and its susceptibility to cleavage under specific acidic or thermal conditions. In the context of this compound, the reactivity of this moiety is influenced by the steric hindrance and the electronic effects of the difluorinated phenyl ring.

Hydrolysis: The hydrolysis of tert-butyl esters to their corresponding carboxylic acids is a fundamental transformation. Unlike less hindered esters, tert-butyl esters are generally resistant to base-catalyzed hydrolysis due to the steric bulk of the tert-butyl group, which impedes the approach of the hydroxide (B78521) nucleophile to the carbonyl carbon. arkat-usa.org Consequently, acid-catalyzed hydrolysis is the more common method for deprotection.

Table 1: Representative Conditions for the Hydrolysis of Sterically Hindered Aryl Esters (Analogous Systems)

Substrate Analogue Reagents and Conditions Product Yield (%) Reference
Methyl 2,4,6-tri-tert-butylbenzoate NaOH, H₂O/Dioxane, reflux 2,4,6-tri-tert-butylbenzoic acid High arkat-usa.org
Tert-butyl 2,4,6-trimethylbenzoate H₂O/Ethanol, heat 2,4,6-trimethylbenzoic acid N/A arkat-usa.org
Various hindered esters NaOH, MeOH/CH₂Cl₂, rt Corresponding carboxylic acid 80-96 researchgate.net

Note: This table presents data for analogous sterically hindered esters to illustrate general conditions, as specific data for this compound is not available.

Transesterification: Transesterification of tert-butyl esters can be challenging due to the same steric hindrance that impedes hydrolysis. However, under certain catalytic conditions, this transformation can be achieved. Lewis acids or strong Brønsted acids can be employed to facilitate the exchange of the tert-butyl group with other alkyl groups from an alcohol. Specific studies on the transesterification of this compound are scarce, but research on other hindered esters suggests that forcing conditions or specialized catalysts would be necessary.

Exploration of Radical Reaction Pathways and Single-Electron Transfer Processes

The presence of a carbon-bromine bond on the aromatic ring opens up possibilities for radical-mediated reactions. Aryl radicals are versatile intermediates in organic synthesis, and their generation from aryl halides is a well-established strategy.

Homolytic Cleavage of the C-Br Bond: The carbon-bromine bond in aryl bromides can be cleaved homolytically under thermal or photochemical conditions to generate an aryl radical. The bond dissociation energy (BDE) of the C-Br bond in 4-bromo-2,6-difluorobenzene is a key parameter in determining the feasibility of this process. While the specific BDE for this compound has not been reported, computational studies on related fluorinated aryl bromides can provide estimates. The presence of ortho-fluorine atoms can influence the stability of the resulting aryl radical. rsc.orgmdpi.com

Single-Electron Transfer (SET) Reactions: An alternative pathway to generate the 4-carbo-tert-butoxy-3,5-difluorophenyl radical is through single-electron transfer from a suitable reductant. rsc.org This process can be initiated by chemical reducing agents or through electrochemical methods. The electron-withdrawing fluorine atoms on the aromatic ring would be expected to lower the reduction potential of the molecule, making it more susceptible to reduction compared to non-fluorinated analogues. The resulting radical anion can then fragment to release a bromide ion and the corresponding aryl radical.

Table 2: Plausible Radical Reactions Involving the Aryl Bromide Moiety

Reaction Type Initiator/Reagent Intermediate Species Potential Products
Radical Halogenation Radical Initiator (e.g., AIBN), Halogen Source 4-carbo-tert-butoxy-3,5-difluorophenyl radical Products of radical substitution or addition
Reductive Dehalogenation Reducing agent (e.g., Bu₃SnH) 4-carbo-tert-butoxy-3,5-difluorophenyl radical Tert-butyl 2,6-difluorobenzoate
SET-initiated Coupling Chemical reductant or electrolysis Aryl radical anion, Aryl radical Biaryl compounds, products of C-H activation

Note: This table outlines potential reaction pathways based on the general reactivity of fluorinated aryl bromides.

Mechanistic Elucidation of Selective Transformations

The selective transformation of either the tert-butyl ester or the aryl bromide moiety in this compound is crucial for its utility as a synthetic intermediate. The choice of reagents and reaction conditions dictates the reaction pathway.

Mechanism of Acid-Catalyzed Hydrolysis: As mentioned, the acid-catalyzed hydrolysis of the tert-butyl ester likely proceeds through an AAL1 mechanism. The key steps are:

Protonation of the carbonyl oxygen of the ester.

Cleavage of the alkyl-oxygen bond to form the stable tert-butyl carbocation and the carboxylic acid, 4-bromo-2,6-difluorobenzoic acid.

Deprotonation of the carboxylic acid.

The stability of the tertiary carbocation is the primary driving force for this pathway. The electron-withdrawing fluorine atoms are not expected to significantly destabilize the distant carbocation.

Mechanism of Radical Formation and Subsequent Reactions: The generation of the aryl radical via SET involves the initial formation of a radical anion. The stability of this intermediate is enhanced by the electron-withdrawing fluorine substituents. mdpi.com Once formed, the 4-carbo-tert-butoxy-3,5-difluorophenyl radical can participate in a variety of reactions, including hydrogen atom abstraction, addition to multiple bonds, or coupling with other radical species. The selectivity of these subsequent reactions would depend on the specific reaction conditions and the other components present in the reaction mixture.

Computational studies on the stability of substituted phenyl radicals can provide insights into the reactivity of the 4-carbo-tert-butoxy-3,5-difluorophenyl radical. nrel.gov The presence of both electron-withdrawing (fluorine) and potentially electron-donating (ester, depending on resonance contributions) groups can lead to complex electronic effects that influence the radical's stability and reactivity profile.

Derivatization and Advanced Synthetic Applications

Construction of Pharmaceutically Relevant Scaffolds and Intermediates

The structural motifs present in tert-butyl 4-bromo-2,6-difluorobenzoate are of significant interest in medicinal chemistry. The difluorophenyl group is a common feature in many bioactive compounds, often enhancing metabolic stability and binding affinity. The bromo-substituent provides a reactive handle for various cross-coupling reactions, allowing for the construction of diverse molecular architectures.

Design and Synthesis of Bioactive Derivatives (e.g., Indoleamine 2,3-Dioxygenase Inhibitors)

Indoleamine 2,3-dioxygenase (IDO1) is a crucial enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and has emerged as a significant therapeutic target, particularly in cancer immunotherapy. rsc.org Overexpression of IDO1 in the tumor microenvironment leads to depletion of tryptophan, an essential amino acid for T-cell function, thereby suppressing the host's anti-tumor immune response. Consequently, the development of small molecule inhibitors of IDO1 is an active area of research.

While direct synthesis routes starting from this compound are not extensively documented in publicly available literature, the 4-bromo-2,6-difluorobenzaldehyde, a closely related derivative, serves as a key precursor in the synthesis of certain IDO1 inhibitors. The bromo- and difluoro-substituted phenyl ring is a critical pharmacophore in these molecules. Standard organic transformations can convert the tert-butyl ester of this compound into the corresponding aldehyde, which can then be utilized in the synthesis of these inhibitors.

For instance, the synthesis of certain classes of IDO1 inhibitors involves the reaction of a substituted aniline (B41778) with a fluorinated benzaldehyde (B42025) derivative to form a Schiff base, which is then further elaborated into the final inhibitor scaffold. The 2,6-difluoro substitution pattern is often crucial for achieving high potency and selectivity.

PrecursorSynthetic TransformationKey IntermediateTarget Scaffold
This compoundReduction of the ester to an alcohol, followed by oxidation4-bromo-2,6-difluorobenzaldehydeCore of IDO1 Inhibitors

Development of Agrochemical Building Blocks

The incorporation of fluorine atoms into agrochemicals is a well-established strategy to enhance their efficacy, metabolic stability, and bioavailability. rhhz.net Fluorinated compounds are prevalent in modern fungicides, herbicides, and insecticides. The 2,6-difluorophenyl moiety, in particular, is a recurring structural feature in a number of commercially successful agrochemicals.

This compound can serve as a versatile starting material for the synthesis of various agrochemical building blocks. The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce other functional groups, while the difluorinated ring system provides the desired physicochemical properties. For example, through Suzuki or Sonogashira coupling reactions, the bromo-substituent can be replaced with aryl, heteroaryl, or alkynyl groups, leading to a wide array of complex molecules with potential pesticidal activity.

Functional Material Precursors Derived from this compound

The unique electronic properties conferred by the fluorine atoms make the 2,6-difluorophenyl unit an attractive component in the design of organic functional materials. These materials find applications in various electronic and optoelectronic devices.

Components for Organic Semiconductors and Organic Light-Emitting Diodes (OLEDs)

Organic semiconductors are the cornerstone of flexible and low-cost electronic devices. The performance of these materials is highly dependent on their molecular structure, which influences their charge transport properties and energy levels. Fluorination of organic semiconductors is a common strategy to tune their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net

This compound can be used as a building block for the synthesis of hole-transporting materials (HTMs) and electron-transporting materials (ETMs) for OLEDs. The electron-withdrawing nature of the fluorine atoms can lower the HOMO and LUMO energy levels of the resulting materials, which can be beneficial for efficient charge injection and transport in OLED devices. The bromo-substituent allows for the facile introduction of this fluorinated moiety into larger conjugated systems through cross-coupling reactions.

Advanced Materials for Perovskite Solar Cells

Fluorinated organic molecules are being extensively investigated as HTMs in PSCs. The introduction of fluorine atoms can modulate the HOMO energy level to better align with the valence band of the perovskite, facilitating efficient hole extraction. nih.gov Furthermore, fluorination can enhance the hydrophobicity and thermal stability of the HTM, contributing to the long-term stability of the PSC device. This compound represents a potential starting material for the synthesis of novel fluorinated HTMs through the incorporation of the 4-bromo-2,6-difluorophenyl unit into known hole-transporting scaffolds.

ApplicationKey Property Influenced by 2,6-Difluorophenyl MoietyPotential Synthetic Route
Organic Semiconductors (OLEDs)HOMO/LUMO Energy Levels, Electron AffinitySuzuki or Stille coupling to extend conjugation
Hole-Transporting Materials (PSCs)HOMO Energy Level Alignment, StabilityBuchwald-Hartwig amination to attach to a core scaffold

Photochromic and Photo-Switching Compounds (e.g., Azobenzene (B91143) Derivatives)

Photochromic compounds are molecules that can reversibly change their structure and, consequently, their absorption spectra upon irradiation with light of a specific wavelength. mdpi.com Azobenzene and its derivatives are one of the most studied classes of photochromic molecules, undergoing a reversible trans-cis isomerization upon exposure to UV and visible light. youtube.com This photo-switching behavior makes them attractive for applications in optical data storage, molecular switches, and photopharmacology.

The synthesis of azobenzene derivatives often involves the coupling of a diazonium salt with an electron-rich aromatic compound. This compound can be a precursor to the necessary aniline derivative for such syntheses. Following the reduction of the corresponding nitro compound (which can be derived from the starting material), the resulting 4-bromo-2,6-difluoroaniline (B33399) can be diazotized and coupled with a suitable aromatic partner to yield a photo-switchable azobenzene. The presence of the ortho-difluoro substitution pattern can influence the photochemical properties of the resulting azobenzene, such as the separation of the n-π* and π-π* absorption bands and the thermal stability of the cis-isomer.

A closely related compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate (B1203000), has been synthesized and its photoactive properties studied, indicating the feasibility of incorporating the 2,6-difluorophenylazo moiety into photo-switchable molecules.

Utility as a Model Compound for Investigating Halogen Effects in Chemical Reactions

Extensive research into the chemical literature and databases does not yield specific studies where this compound is explicitly employed as a model compound for the systematic investigation of halogen effects in chemical reactions. While the inherent structural features of this molecule—namely the presence of both bromine and fluorine atoms on the aromatic ring—make it a potentially interesting substrate for such studies, dedicated research focusing on this application has not been identified.

The study of halogen effects in chemical reactions is a fundamental area of physical organic chemistry. Halogens exert a dual electronic influence on aromatic systems: an electron-withdrawing inductive effect due to their electronegativity and an electron-donating resonance effect due to their lone pairs. The interplay of these effects, along with steric and halogen-bonding interactions, can significantly influence reaction rates, regioselectivity, and reaction mechanisms.

Typically, to investigate these effects, chemists employ a series of structurally related compounds where the nature and position of the halogen substituent are systematically varied. By comparing the reactivity of, for example, a fluoro-, chloro-, bromo-, and iodo-substituted analog in a given reaction, researchers can quantify the impact of the halogen's properties (electronegativity, size, polarizability) on the reaction outcome.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Tert-butyl 4-bromo-2,6-difluorobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. The most prominent signal would be a singlet corresponding to the nine equivalent protons of the tert-butyl group. The aromatic region would display a multiplet, likely a triplet or a doublet of doublets, arising from the two equivalent protons on the benzene (B151609) ring. The chemical shift of these aromatic protons is influenced by the deshielding effects of the fluorine atoms and the bromine atom.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon environments in the molecule. Key signals would include those for the quaternary carbon and the methyl carbons of the tert-butyl group, the carbonyl carbon of the ester, and the distinct carbons of the aromatic ring. The carbon atoms directly bonded to the fluorine atoms would exhibit characteristic splitting due to C-F coupling.

¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. A single resonance is expected for the two equivalent fluorine atoms, and its chemical shift would be indicative of their position on the aromatic ring.

Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~1.6Singlet-C(CH₃)₃
¹H7.3 - 7.5MultipletAr-H
¹³C~28Quartet-C(C H₃)₃
¹³C~83Singlet-C (CH₃)₃
¹³C110 - 115 (d, JCF ≈ 20-30 Hz)DoubletC3, C5
¹³C~120 (t, JCCF ≈ 5-10 Hz)TripletC1
¹³C~135SingletC4
¹³C160 - 165 (t, JCF ≈ 30-40 Hz)TripletC2, C6
¹³C~165SingletC=O
¹⁹F-100 to -120SingletAr-F

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

To further confirm the structural assignments, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the aromatic ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula, C₁₁H₁₁BrF₂O₂.

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M]⁺292/294Molecular ion
[M - C₄H₉]⁺235/237Loss of tert-butyl radical
[M - OC₄H₉]⁺219/221Loss of tert-butoxy (B1229062) radical
[C₄H₉]⁺57tert-Butyl cation

Note: m/z values correspond to the major isotopes.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of the tert-butyl group, a common fragmentation pathway for tert-butyl esters, leading to a stable acylium ion. Further fragmentation of the aromatic ring could also be observed.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

Furthermore, X-ray crystallography would reveal details about intermolecular interactions in the solid state, such as halogen bonding (involving the bromine atom) and other non-covalent interactions, which govern the packing of the molecules in the crystal.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

These techniques separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. A typical method for an aromatic ester like this would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is commonly achieved using a UV detector, as the aromatic ring will absorb UV light. A single, sharp peak in the chromatogram would indicate a high degree of purity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the ester, the C-O stretch, C-H stretches and bends of the tert-butyl group, and vibrations associated with the substituted aromatic ring, including the C-F and C-Br bonds.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
~1730C=O stretch (ester)
1250-1300C-O stretch (ester)
2900-3000C-H stretch (aliphatic)
1450-1600C=C stretch (aromatic)
1100-1200C-F stretch
500-600C-Br stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring. The position and intensity of these absorption maxima can be influenced by the substituents on the ring.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No published studies were identified that performed quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, specifically on Tert-butyl 4-bromo-2,6-difluorobenzoate. As a result, there is no data available regarding its molecular orbital energies (HOMO-LUMO gap), electron density distribution, electrostatic potential maps, or calculated reactivity indices (e.g., hardness, softness, electrophilicity).

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

There is a lack of published molecular dynamics (MD) simulations for this compound. Therefore, information regarding its conformational landscape, the flexibility of the tert-butyl and ester groups, and the influence of different solvents on its structural dynamics is not available.

Computational Exploration of Intermolecular Interactions, including Halogen Bonding

While the presence of bromine and fluorine atoms suggests the potential for significant intermolecular interactions such as halogen bonding, no specific computational studies have been published that explore these interactions for this compound. Research on halogen bonding in other fluorinated and brominated organic molecules exists, but a direct analysis of this compound's interaction patterns, binding energies, and potential for crystal engineering is absent from the literature.

Sustainable Chemistry Practices in Research and Development

Design of Environmentally Benign Synthetic Routes

The synthesis of tert-butyl 4-bromo-2,6-difluorobenzoate typically involves the preparation of its precursor, 4-bromo-2,6-difluorobenzoic acid. The design of environmentally benign routes focuses on improving the sustainability of this initial step. Traditional methods for producing fluorinated compounds have often involved hazardous reagents and generated significant waste, prompting a shift toward greener alternatives. numberanalytics.com

One approach to a more sustainable synthesis of 4-bromo-2,6-difluorobenzoic acid involves starting from 3,5-difluorobromobenzene. google.com This method utilizes an organolithium reagent in an organic solvent to produce a lithium salt, which is then hydrolyzed to yield the final acid. google.com This process is noted for its use of readily available raw materials, simpler processing and post-treatment, mild reaction conditions, and reduced pollution, all of which are hallmarks of a more environmentally conscious synthetic design. google.com

Key characteristics of green fluorination techniques include the use of less toxic fluorinating agents, minimizing waste generation, achieving high atom economy, and using mild reaction conditions. numberanalytics.com For instance, the use of cobalt(II) diacetate tetrahydrate and sodium bromide in acetic acid under oxygen pressure represents a move towards greener conditions for the synthesis of similar compounds like 4-bromo-2-fluorobenzoic acid. chemicalbook.com The pursuit of catalytic fluorination is another promising avenue, as it can improve efficiency and selectivity while reducing waste. numberanalytics.com

Below is a comparative table of synthetic considerations for the precursor, 4-bromo-2,6-difluorobenzoic acid.

FeatureTraditional RoutesGreener Alternative Route
Starting Material Often complex or less readily available precursors3,5-difluorobromobenzene (more accessible) google.com
Reagents Potentially harsh or hazardous reagentsOrganolithium reagents, mild hydrolysis google.com
Reaction Conditions May require high temperatures or pressuresMild reaction conditions google.com
Process Simplicity Can involve multiple complex stepsSimpler process and easier post-treatment google.com
Environmental Impact Higher potential for pollution and wasteReduced pollution and higher yield google.com

Lifecycle Assessment Considerations for Related Fluorinated Aromatic Compounds

A lifecycle assessment (LCA) is a comprehensive method for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, and disposal or recycling. nih.gov While a specific LCA for this compound is not publicly available, considerations for related fluorinated compounds can provide valuable insights.

The primary stages of an LCA for a fluorinated aromatic compound would include:

Cradle-to-Gate : This stage assesses the impacts from raw material (e.g., crude oil for solvents, mineral sources for bromine and fluorine) extraction, transportation, and manufacturing of the chemical compound. The production of fluorinated gases, for example, is compared against the environmental benefits of recycling them, with studies showing that recovery and reclamation can have a significantly lower carbon footprint than virgin production. researchgate.net

Use Phase : This stage evaluates the environmental impact during the compound's application. For a research chemical or intermediate, this might include energy consumption and waste generation in the laboratory or industrial setting where it is used.

End-of-Life : This stage considers the disposal, degradation, or recycling of the compound and any products it was used to create. Due to the strength of the carbon-fluorine bond, many organofluorine compounds are persistent in the environment. dovepress.com Therefore, their fate, potential for bioaccumulation, and the impact of their degradation products are critical considerations.

Recent research has focused on developing frameworks to include persistent substances like per- and polyfluoroalkyl substances (PFAS) in LCAs. foodpackagingforum.org This involves estimating the human and environmental toxicity of these compounds, which has shown that even low emissions can have significant effects on LCA results. foodpackagingforum.org Such frameworks are essential for understanding the true environmental cost of fluorinated compounds.

Key considerations for an LCA of a compound like this compound include:

Energy Consumption : The energy required for synthesis, purification, and transportation.

Global Warming Potential (GWP) : The potential contribution of any gaseous byproducts or degradation products to climate change. Stricter regulations on fluorinated gases due to their high GWP highlight the importance of this metric. researchgate.net

Toxicity : The potential ecotoxicity and human health impacts of the compound and its precursors or byproducts.

Resource Depletion : The consumption of non-renewable resources like fossil fuels and minerals.

By conducting a thorough LCA, researchers and manufacturers can identify hotspots in the lifecycle of fluorinated aromatic compounds and develop strategies to mitigate their environmental impact, aligning with the broader goals of sustainable chemistry.

Future Research Trajectories and Emerging Opportunities

Development of Novel Catalytic Systems for Site-Selective Transformations

The polyhalogenated nature of tert-butyl 4-bromo-2,6-difluorobenzoate presents a compelling challenge and opportunity for the development of sophisticated catalytic systems capable of site-selective transformations. The presence of both bromine and fluorine atoms, as well as activated C-H bonds, allows for a variety of potential reaction pathways. Future research is expected to focus on catalysts that can distinguish between these reactive sites with high precision.

Transition-metal catalysis, particularly with palladium, has been instrumental in the functionalization of aryl halides. nih.govwhiterose.ac.uk However, achieving selectivity in polyhalogenated systems remains a significant area of research. nih.govnsf.govnih.gov Future efforts will likely concentrate on the design of specialized ligands that can modulate the steric and electronic environment of the metal center, thereby directing the catalyst to a specific C-Br or C-H bond. nsf.govias.ac.in For instance, bulky N-heterocyclic carbene (NHC) ligands have shown promise in controlling regioselectivity in the cross-coupling of dihalogenated heteroarenes. nsf.gov

Furthermore, the development of catalytic systems for the selective activation of C-F bonds, while challenging, would open up new avenues for the derivatization of this compound. Additionally, transition-metal-catalyzed C-H activation is a rapidly evolving field that could enable the direct functionalization of the aromatic ring without the need for pre-installed leaving groups. nih.govbeilstein-journals.orgrsc.org

Table 1: Potential Catalytic Systems for Site-Selective Transformations

Catalytic ApproachTarget TransformationPotential Advantages
Ligand-Controlled Palladium CatalysisSite-selective cross-coupling at the C-Br bondHigh yields and functional group tolerance
N-Heterocyclic Carbene (NHC) LigandsEnhanced control over regioselectivityAccess to previously unfavored isomers
Transition-Metal-Catalyzed C-H ActivationDirect functionalization of the aromatic C-H bondsIncreased atom economy and step efficiency
Novel Catalysts for C-F Bond ActivationLate-stage diversification of the fluorinated coreAccess to novel chemical space

Exploration of Undiscovered Bioactive and Therapeutic Applications

The incorporation of fluorine into drug molecules is a well-established strategy to enhance their metabolic stability, bioavailability, and binding affinity. nih.govikprress.orgnih.govmdpi.com this compound, as a fluorinated building block, has already been utilized in the synthesis of inhibitors for targets like α4β7 integrin and dihydroorotate (B8406146) dehydrogenase (DHODH). However, the vast landscape of biological targets remains largely unexplored for derivatives of this compound.

Future research will likely involve the synthesis of diverse libraries of compounds derived from this compound and their screening against a wide array of biological targets. The unique electronic properties conferred by the difluoro substitution pattern could lead to the discovery of novel inhibitors for enzyme families such as kinases, proteases, and phosphatases, which are implicated in numerous diseases.

Moreover, the field of chemical biology offers opportunities to use derivatives of this compound as probes to investigate biological pathways. For example, the development of photoaffinity labels or fluorescent probes could help in identifying novel protein-ligand interactions and elucidating complex cellular processes. The structural rigidity and defined substitution pattern of the core make it an attractive scaffold for rational drug design and computational modeling to predict potential biological activities. nih.gov For instance, derivatives of fluorobenzoic acid have been investigated as potential agents for the treatment of Alzheimer's disease. nih.govglobalscientificjournal.comresearchgate.net

Integration into Emerging Smart Materials and Nanotechnologies

The unique properties of fluorinated compounds, such as high thermal stability, chemical resistance, and specific electronic characteristics, make them attractive candidates for applications in materials science. researchgate.netresearchgate.netacs.orgsciengine.commdpi.com While this compound is a small molecule, it can serve as a crucial building block for the synthesis of larger, functional materials.

One promising area is the development of novel liquid crystals. The introduction of fluorine atoms can significantly influence the mesomorphic properties of a molecule, and the ester functionality of the parent compound provides a common structural motif in liquid crystal design. mdpi.combeilstein-journals.orgnih.govmdpi.com By derivatizing the bromo position, it may be possible to create new calamitic or discotic liquid crystals with tailored properties for display technologies.

Furthermore, the electronic nature of the difluorinated aromatic ring suggests potential applications in organic electronics. rsc.orgresearchgate.netrsc.org Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The fluorine atoms can help to tune the HOMO and LUMO energy levels of the material, which is critical for efficient charge injection and transport. rsc.org The synthesis of conjugated polymers incorporating this fluorinated moiety is another avenue worth exploring for the creation of new semiconducting materials. researchgate.netmdpi.com

Table 2: Potential Applications in Smart Materials and Nanotechnology

Application AreaPotential Role of DerivativesKey Properties Conferred by the Fluorinated Core
Liquid CrystalsCore scaffold for new mesogensModified polarity, thermal stability, and phase behavior
Organic Light-Emitting Diodes (OLEDs)Building block for emissive or charge-transport materialsTuned HOMO/LUMO levels, enhanced stability
Organic Photovoltaics (OPVs)Component of donor or acceptor materialsImproved charge separation and transport
Advanced PolymersMonomer for specialty polymersHigh thermal and chemical resistance, low surface energy

High-Throughput Synthesis and Screening Methodologies for Derivative Libraries

To fully unlock the potential of this compound, the development of high-throughput synthesis and screening methods is crucial. researchgate.netchemrxiv.orgnih.govrsc.orgnih.gov These approaches will enable the rapid generation and evaluation of large libraries of derivatives, accelerating the discovery of new bioactive compounds and functional materials.

Combinatorial chemistry, coupled with automated synthesis platforms, can be employed to systematically modify the core structure. The bromo-substituent is an ideal handle for a wide range of cross-coupling reactions, allowing for the introduction of diverse chemical functionalities. For instance, Suzuki, Sonogashira, and Buchwald-Hartwig couplings can be performed in a parallel format to create extensive libraries of biaryls, alkynes, and amines, respectively.

A particularly exciting prospect is the application of DNA-encoded library (DEL) technology. rsc.orgacs.orgnih.govnih.govncl.ac.uk By attaching a unique DNA tag to each derivative of this compound, it becomes possible to synthesize and screen libraries of unprecedented size against a multitude of protein targets simultaneously. This technology has the potential to dramatically accelerate the early stages of drug discovery. The development of robust on-DNA chemistry compatible with the reactivity of the fluorinated core will be a key area of future research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.